Dual SIRT2/NRF2 Activity vs. Single-Target NRF2 Activator MIND4-17
MIND4 exhibits dual SIRT2 inhibitory and NRF2 activating activities, whereas the structurally optimized analog MIND4-17 was designed to be a potent NRF2 activator that completely lacks SIRT2 inhibitory activity [1]. A systems biology analysis of gene expression changes in ST14A HD model cells treated with MIND4 revealed that the top seven pathways activated were related to the oxidative stress response mediated by NRF2, confirming an SIRT2-independent NRF2 activation mechanism that is absent in SIRT2-selective inhibitors [2]. The lead investigator directly compared MIND4 to a derivative lacking SIRT2 inhibitory activity and observed that MIND4 provided superior neuroprotection, supporting the functional advantage of the dual-activity profile [3]. For researchers requiring both SIRT2 inhibition and NRF2 pathway activation in a single chemical entity for investigating synergistic mechanisms, MIND4 is the requisite probe, as MIND4-17 lacks SIRT2 activity entirely.
| Evidence Dimension | Dual SIRT2 inhibition and NRF2 activation activities |
|---|---|
| Target Compound Data | SIRT2 IC50 = 1.2 μM; Ki = 2.1 μM; and NRF2 pathway activation |
| Comparator Or Baseline | MIND4-17: Potent NRF2 activator with no detectable SIRT2 inhibitory activity |
| Quantified Difference | MIND4 possesses two independent activities; MIND4-17 possesses only one (NRF2 activation only) |
| Conditions | Enzymatic SIRT2 inhibition assays; NQO1 inducer bioassay; NRF2-KO vs. WT MEFs |
Why This Matters
This differentiation is critical for studies investigating synergistic or multi-modal therapeutic effects, as MIND4 is the only compound in this series that retains both SIRT2 inhibitory and NRF2 activating properties.
- [1] Quinti L, Dayalan Naidu S, Träger U, et al. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients. Proc Natl Acad Sci U S A. 2017;114(23):E4676-E4685. Figure 2A, B. View Source
- [2] Quinti L, Casale M, Moniot S, et al. SIRT2- and NRF2-Targeting Thiazole-Containing Compound with Therapeutic Activity in Huntington's Disease Models. Cell Chemical Biology. 2016;23(7):849-861. View Source
- [3] Kazantsev AG, et al. Giving Huntington's disease the one-two punch. Harvard Gazette. 2016 Jul 14. View Source
